Ezetimibe synthesis involves multiple steps, typically starting with readily available chiral building blocks. A crucial step in most synthetic routes involves the formation of the β-lactam ring, a common structural motif in many antibiotics. The specific reaction conditions and reagents used in each step can vary depending on the desired yield and purity of the final product. One method for preparing a key impurity of ezetimibe, 1-phenyl-(3R)-(3-(4-fluorophenyl)-(3S)-hydroxypropyl)-(4S)-(4-hydroxyphenyl)-2-propyllactam, involves a seven-step synthesis using 1-(5-methoxyl-1, 5-dioxoamyl)-4-(S)-phenyl-2-oxazolidinone as the starting material [].
Ezetimibe exists in both anhydrous and hydrated forms. The anhydrous form crystallizes in the orthorhombic space group P2(1)2(1)2(1) with one molecule per asymmetric unit []. The crystal structure reveals a closely packed arrangement of molecules stabilized by intermolecular hydrogen bonds. Notably, two specific hydrogen bonds contribute to an extended hydrogen-bond network within the crystal lattice []. This structural information is crucial for understanding the compound's physicochemical properties, including its solubility and stability.
While ezetimibe itself is not typically used as a reactant in complex chemical transformations, its metabolic pathways involve several key chemical reactions. One notable reaction is glucuronidation, a major metabolic pathway for ezetimibe in humans [, ]. This process involves the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to ezetimibe, forming glucuronide conjugates. Several human UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A1, UGT1A3, UGT2B7, and UGT2B15, are involved in the glucuronidation of ezetimibe, with each enzyme showing different specificities for different sites on the ezetimibe molecule [, ].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: